REACTION_SMILES
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[Cl:14][C:15]([Cl:16])([Cl:17])[Cl:18].[OH:10][N+:11]([O-:12])=[O:13].[OH:1][c:2]1[cH:3][c:4]([Cl:5])[cH:6][cH:7][c:8]1[Cl:9]>>[OH:1][c:2]1[cH:3][c:4]([Cl:5])[c:6]([N+:11](=[O:10])[O-:12])[cH:7][c:8]1[Cl:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(Cl)ccc1Cl
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(Cl)c(O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |